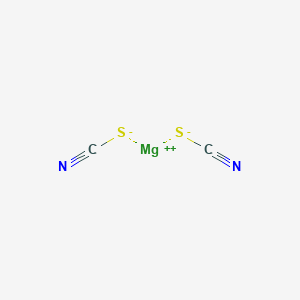

Magnesium thiocyanate

描述

Historical Context and Early Investigations of Magnesium Thiocyanate (B1210189) Compounds

The first identified crystalline phase of magnesium thiocyanate was its tetrahydrate, Mg(SCN)₂·4H₂O, which was initially reported in 1930. rsc.org Later elucidation of its crystal structure confirmed this finding. rsc.org For much of the 20th century, however, comprehensive structural studies on this compound compounds were not common, with research being largely limited to spectroscopic and thermal analyses. rsc.org

During this period, there were mentions of other related phases, such as a pentahydrate (Mg(SCN)₂·5H₂O) and the anhydrous form (Mg(SCN)₂), but these reports lacked significant evidentiary support. rsc.org The study of magnesium thiocyanates was often overlooked compared to other pseudo-halides and even other alkaline earth metal thiocyanates. rsc.org This historical neglect has left gaps in the fundamental understanding of its structural chemistry, particularly concerning the anhydrous state, which has proven difficult to synthesize and characterize. nih.gov

Scope of Contemporary Academic Research on this compound

Contemporary research has brought a renewed focus to this compound, driven by advances in analytical techniques and a growing interest in coordination chemistry and materials science. rsc.org A significant challenge that continues to motivate modern studies is the fact that anhydrous binary this compound, Mg(NCS)₂, remains uncharacterized, unlike many other metal thiocyanates. nih.gov This is largely because the hard, oxophilic nature of the magnesium ion (Mg²⁺) means that its bonding to the nitrogen end of the thiocyanate ligand (M–NCS) is much more favorable and competitive against solvent molecules than bonding to the sulfur end (M–SCN). nih.gov

A central theme in recent academic work is the synthesis and detailed characterization of new this compound coordination compounds, particularly solvates. A 2021 study demonstrated the conversion of this compound tetrahydrate into novel compounds by recrystallization in tetrahydrofuran (B95107) (THF), yielding a series of mixed-ligand solvates with the general formula Mg(SCN)₂·(4-x)H₂O·xTHF (where x can be 0, 2, or 4). rsc.orgrsc.org

Modern investigations employ a range of advanced analytical methods to understand these compounds:

X-ray Powder Diffraction (XRPD) is used to solve crystal structures. rsc.org

Infrared Spectroscopy (IR) confirms the presence of functional groups like thiocyanate and solvent molecules and provides information on the coordination environment of the Mg²⁺ ion. rsc.orgresearchgate.net

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal behavior, including decomposition pathways and phase transitions. rsc.orgrsc.org

Detailed Research Findings:

Structural and Coordination Chemistry: In the known hydrated and THF-solvated structures, the Mg²⁺ cation consistently exhibits a distorted octahedral coordination sphere. rsc.orgresearchgate.net The thiocyanate anions typically coordinate to the magnesium ion through their nitrogen atom in a trans configuration. rsc.orgresearchgate.net A significant breakthrough was the characterization of Mg(SCN)₂·2THF, which was the first known this compound compound to feature Mg–S bonds. This bonding leads to the formation of one-dimensional polymeric chains. rsc.org

Thermal Properties: The thermal behavior of these solvates is complex. For example, Mg(SCN)₂·4THF undergoes a phase transformation from a room temperature (α-form) to a high-temperature modification (β-form) before eventually losing THF molecules upon further heating. rsc.orgrsc.org Research has also revealed that these compounds exhibit remarkable anisotropic thermal expansion, with some phases showing both positive and negative thermal expansion coefficients along different crystallographic axes. rsc.orgrsc.org

Ternary Compounds and Doping: Beyond simple solvates, research extends to ternary metal thiocyanates, such as Na₄[Mg(NCS)₆], which has a trigonal crystal structure. acs.org Another area of study involves using magnesium as a dopant in other thiocyanate crystal systems, such as cadmium mercury thiocyanate, to modify the material's mechanical and optical properties. scirp.org

Prebiotic Chemistry: An intriguing application of magnesium and thiocyanate chemistry is in studies simulating prebiotic Earth conditions. Research has explored how the presence of thiocyanate and magnesium ions in simulated early seawater influences the formation of iron oxide minerals like magnetite, suggesting their potential role in geochemical processes on the early Earth. acs.orgnih.govmdpi.com

Research Data on this compound Compounds

The following tables summarize key data from contemporary research on this compound solvates.

Table 1: Characterized this compound Solvates This table details the coordination environment of various synthesized this compound solvates.

| Compound Formula | Mg²⁺ Coordination | Ligand Configuration | Key Structural Feature |

| Mg(SCN)₂·4H₂O | Distorted Octahedral | Thiocyanates in trans position, water molecules in equatorial positions. rsc.orgresearchgate.net | Isolated molecular units with Mg-NCS bonding. rsc.orgrsc.org |

| Mg(SCN)₂·2H₂O·2THF | Distorted Octahedral | All ligand pairs (NCS⁻, H₂O, THF) in trans configuration. rsc.orgresearchgate.net | Mixed-ligand solvate with Mg-NCS bonding. rsc.org |

| α-Mg(SCN)₂·4THF | Distorted Octahedral | Thiocyanates in trans position, THF molecules in equatorial positions. rsc.org | Room temperature phase; half of the THF molecules are disordered. rsc.org |

| β-Mg(SCN)₂·4THF | Distorted Octahedral | Thiocyanates in trans position, THF molecules in equatorial positions. rsc.org | High-temperature phase; all THF molecules are disordered. rsc.org |

| Mg(SCN)₂·2THF | Distorted Octahedral | Thiocyanate ligands bridge Mg²⁺ centers. rsc.orgrsc.org | First example of Mg-S bonding; forms 1D polymeric chains. rsc.orgrsc.org |

Table 2: Thermal Behavior of this compound Solvates This table summarizes the key thermal events observed for this compound solvates using TGA and DSC analysis under a nitrogen atmosphere.

| Compound | Event | Temperature | Observation |

| Mg(SCN)₂·4H₂O | Melting | 144 °C | Melts in a semi-closed system. researchgate.net |

| Mg(SCN)₂·4THF | Intermediate Formation | 113 °C | Loss of THF to form an intermediate with ~3.5 THF molecules. rsc.org |

| Mg(SCN)₂·4THF | Phase Transformation | 130-135 °C | Transformation from α-form to β-form. rsc.org |

| Mg(SCN)₂·4THF | Intermediate Formation | 156 °C | Loss of THF to form an intermediate with ~3 THF molecules. rsc.org |

| Mg(SCN)₂·4THF | THF Release | 170 °C | Release of two THF molecules to form Mg(SCN)₂·2THF. rsc.org |

| Mg(SCN)₂·4THF | Intermediate Formation | 210 °C | Formation of the di-solvate Mg(SCN)₂·2THF. rsc.org |

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

306-61-6 |

|---|---|

分子式 |

C2MgN2S2 |

分子量 |

140.48 g/mol |

IUPAC 名称 |

magnesium;dithiocyanate |

InChI |

InChI=1S/2CHNS.Mg/c2*2-1-3;/h2*3H;/q;;+2/p-2 |

InChI 键 |

SXTGAOTXVOMSFW-UHFFFAOYSA-L |

SMILES |

C(#N)[S-].C(#N)[S-].[Mg+2] |

规范 SMILES |

C(#N)[S-].C(#N)[S-].[Mg+2] |

产品来源 |

United States |

Synthetic Methodologies for Magnesium Thiocyanate and Its Derivatives

Direct Synthesis Routes for Magnesium Thiocyanate (B1210189) Solvates

The formation of magnesium thiocyanate solvates often involves the use of precursor materials and carefully controlled crystallization conditions. A common starting point is this compound tetrahydrate, Mg(SCN)₂·4H₂O, which can be transformed into other solvated forms. rsc.org

A key method for producing mixed-solvate compounds involves the recrystallization of hydrated this compound in a mixed solvent system. For instance, the recrystallization of Mg(SCN)₂·4H₂O in a solution containing both water (H₂O) and tetrahydrofuran (B95107) (THF) can yield the mixed H₂O-THF phase, Mg(SCN)₂·2H₂O·2THF. rsc.org However, controlling the precise ratio of water to THF during this process can be challenging, and mixtures of different solvates may be produced. rsc.org

The most well-known hydrated form is this compound tetrahydrate, Mg(SCN)₂·4H₂O, which has been recognized since 1930. rsc.org While there have been mentions of other hydrated phases like the pentahydrate, there is limited evidence to support their existence. rsc.org The tetrahydrate serves as a crucial precursor for synthesizing other solvated and anhydrous forms. rsc.orgresearchgate.net However, unlike some other metal thiocyanates, complete dehydration of Mg(SCN)₂·4H₂O by simple heating is not feasible as it leads to decomposition. rsc.orgresearchgate.net

Tetrahydrofuran (THF) adducts of this compound can be synthesized through the recrystallization of Mg(SCN)₂·4H₂O in THF. rsc.org This process can lead to the formation of α-Mg(SCN)₂·4THF. rsc.org Further heating of this tetrahydrofuran adduct can result in the formation of Mg(SCN)₂·2THF, a compound where thiocyanate-related sulfur atoms become involved in the coordination sphere of the magnesium ion. rsc.orgnih.gov This particular adduct is notable as it represents the first known this compound compound with Mg–S bonds. rsc.org

| Compound | Precursor | Solvent(s) | Key Outcome |

| Mg(SCN)₂·2H₂O·2THF | Mg(SCN)₂·4H₂O | H₂O, THF | Formation of a mixed solvate. rsc.org |

| α-Mg(SCN)₂·4THF | Mg(SCN)₂·4H₂O | THF | Complete replacement of water with THF. rsc.org |

| Mg(SCN)₂·2THF | α-Mg(SCN)₂·4THF | Heat | Formation of a compound with Mg-S bonds. rsc.orgnih.gov |

Novel Synthetic Approaches for this compound Compounds

Beyond direct solvation, other techniques have been employed to create novel magnesium-containing thiocyanate materials, particularly through doping and precursor chemistry.

The gel growth technique has been successfully used to produce magnesium-doped bimetallic thiocyanate crystals. scirp.orgscirp.org This method involves the slow diffusion of reagents through a silica (B1680970) gel medium. scirp.org For example, to grow magnesium-doped cadmium mercury thiocyanate (Mg:CMTC) crystals, an aqueous solution of cadmium chloride and magnesium chloride is added on top of a gel containing potassium thiocyanate and mercuric chloride. scirp.org Over time, the diffusion and reaction of these components lead to the formation of colorless, transparent crystals. scirp.org This technique allows for the incorporation of magnesium into the crystal lattice of another metal thiocyanate, thereby modifying its properties. scirp.orgscirp.org Studies have shown that the incorporation of magnesium does not alter the fundamental tetragonal structure of the parent crystal. scirp.orgscirp.org

The choice of precursors plays a critical role in the synthesis of this compound compounds. In some syntheses, potassium thiocyanate (KSCN) is used as a precursor. rsc.org An advantage of this approach is that impurities in the KSCN can be replaced by Mg²⁺ cations during the reaction. rsc.org The synthesis of magnetite in the presence of potassium thiocyanate has also been studied, where the thiocyanate influences the formation of iron oxides. nih.govacs.org

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of this compound is an area with underexplored potential, as direct research on this specific compound is limited. However, broader trends in inorganic and materials chemistry provide a framework for more environmentally benign synthetic routes. Key green chemistry principles applicable to this compound synthesis include the use of safer solvents, energy efficiency, and waste reduction. tutorintellect.comnumberanalytics.com

One of the most promising green approaches is mechanochemistry , a solvent-free method that uses mechanical energy, such as ball milling, to initiate chemical reactions. numberanalytics.comjetir.org This technique has been successfully employed for the synthesis of various aryl thiocyanates and other metal-thiocyanate coordination polymers. nih.govrsc.orgnih.gov By eliminating the need for solvents, mechanosynthesis significantly reduces waste and potential environmental hazards associated with volatile organic compounds. tutorintellect.com The application of mechanochemistry to the synthesis of this compound could potentially involve the direct grinding of magnesium oxide or carbonate with a thiocyanate salt, a method that aligns with the principles of atom economy and reduced energy consumption. numberanalytics.com

Another key principle is the use of aqueous synthesis routes when possible. numberanalytics.com While water is a benign solvent, its presence complicates the isolation of anhydrous this compound, as will be discussed in the following section. However, for the synthesis of its hydrates, water is the greenest solvent choice.

The development of synthetic methods that utilize renewable feedstocks and less hazardous reagents is also a cornerstone of green chemistry. tutorintellect.com Research into precursors for this compound that are derived from biological sources or waste streams could open new avenues for sustainable production.

While specific studies on greening the synthesis of this compound are not prominent in the current literature, the principles established for other inorganic compounds provide a clear roadmap for future research and development.

Challenges in the Isolation of Anhydrous this compound

The isolation of pure, anhydrous this compound presents significant and thus far unresolved challenges, distinguishing it from many other metal thiocyanate salts. rsc.orgnih.gov While hydrates and other solvates of this compound are readily synthesized, the removal of these solvent molecules to yield the anhydrous form has proven to be problematic. rsc.orgnih.gov

The primary obstacle lies in the thermal decomposition of this compound hydrates and solvates at temperatures required for dehydration. rsc.orgresearchgate.net Unlike lithium, sodium, and calcium thiocyanates, which can be dehydrated by simple heating, this compound's hydrated forms decompose before or concurrently with the release of all water molecules. rsc.org

Detailed thermal analysis of this compound tetrahydrate (Mg(SCN)₂·4H₂O) reveals the complexity of its decomposition. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) show that upon heating, the tetrahydrate undergoes a series of transformations, passing through lower hydrate (B1144303) states before decomposition begins at approximately 161-167°C. rsc.orgresearchgate.net This decomposition occurs before complete dehydration can be achieved, leading to the formation of a disordered solid material rather than crystalline anhydrous Mg(SCN)₂. rsc.org

Attempts to circumvent this issue by using other solvating molecules, such as tetrahydrofuran (THF), have also been met with limited success in producing the anhydrous form. rsc.org For instance, the compound Mg(SCN)₂·2THF, which contains magnesium-sulfur bonds, also decomposes upon further heating. rsc.org This partial decomposition results in a product that cannot be fully characterized, precluding the isolation of pure, anhydrous this compound. rsc.org

The table below summarizes the thermal behavior of this compound tetrahydrate, highlighting the temperatures at which key transitions and decomposition occur.

| Thermal Event | Temperature (°C) | Observation |

| Melting | 144 | The tetrahydrate melts. |

| Formation of Dihydrate (nominal) | 144 | Indicated by TGA and mass spectrometry. researchgate.net |

| Formation of Monohydrate (nominal) | 154 | Indicated by TGA and mass spectrometry. researchgate.net |

| Onset of Decomposition | 161-167 | Thermal decomposition begins, preventing the formation of the pure anhydrous salt. rsc.orgresearchgate.net |

These challenges in isolating anhydrous this compound are significant because the presence of water can be detrimental in applications such as battery technology and certain organic syntheses. rsc.org Further research into non-thermal dehydration methods or novel synthetic routes that avoid aqueous media altogether may be necessary to successfully obtain this elusive compound. rsc.org

Structural Elucidation and Crystallography of Magnesium Thiocyanate Compounds

Single Crystal X-ray Diffraction Studies of Magnesium Thiocyanate (B1210189) Solvates

Single-crystal X-ray diffraction (SCXRD) provides precise atomic coordinates, offering a detailed view of the molecular and crystal structures of magnesium thiocyanate solvates. warwick.ac.ukncl.ac.uk This technique has been crucial in understanding the coordination environment around the magnesium ion and the versatile binding behavior of the thiocyanate ligand.

The coordination geometry around the magnesium ion in its thiocyanate compounds is predominantly octahedral. nih.govsavemyexams.com In solvated forms, such as with water or tetrahydrofuran (B95107) (THF), the magnesium ion is typically coordinated by a combination of thiocyanate anions and solvent molecules. rsc.org For instance, in the crystal structures of Mg(NCS)₂(H₂O)₄₋ₓ(THF)ₓ (where x = 0, 2, 4), the magnesium ion is situated at a center of inversion or on a mirror plane, maintaining an octahedral coordination environment. rsc.org In these structures, the magnesium center is bound to two nitrogen atoms from the thiocyanate ligands and four oxygen atoms from the solvent molecules (either water or THF). rsc.org

The preference for octahedral geometry is consistent with the behavior of Mg²⁺ in other complexes, where it readily forms six-coordinate bonds with small monodentate ligands. nih.govsavemyexams.com

The thiocyanate anion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen (isothiocyanato) or sulfur (thiocyanato) atom, or it can bridge two metal centers. nih.govresearchgate.net In this compound compounds, the coordination is almost exclusively through the harder nitrogen end, which is typical for a hard cation like Mg²⁺. rsc.orgacs.org This N-coordination is observed in the Mg(NCS)₂(H₂O)₄₋ₓ(THF)ₓ series. rsc.org

However, upon thermal decomposition and loss of solvent molecules, bridging modes can emerge. For example, upon heating Mg(SCN)₂·4THF, it eventually forms Mg(SCN)₂·2THF. In this phase, sulfur atoms from the thiocyanate ligands fill the voids in the coordination sphere of the magnesium, leading to the formation of one-dimensional chains where thiocyanate anions bridge magnesium centers. rsc.org This results in a structure with both N- and S-coordination, specifically described as ∞[Mg(NCS)₂/₂(SCN)₂/₂(THF)₂] chains. rsc.org The versatility of the thiocyanate ligand to adopt different coordination modes, including terminal N-bonding and μ-1,3-bridging, contributes to the structural diversity observed in metal-thiocyanate complexes. nih.gov

| Compound | Thiocyanate Binding Mode(s) | Magnesium Coordination |

|---|---|---|

| Mg(NCS)₂(H₂O)₄ | Terminal N-coordination | Octahedral (2 N, 4 O) |

| α-Mg(SCN)₂·4THF | Terminal N-coordination | Octahedral (2 N, 4 O) |

| Mg(SCN)₂·2THF | N- and S-bridging | Octahedral (N- and S-coordination) |

The arrangement of the magnesium coordination polyhedra and thiocyanate ligands gives rise to distinct supramolecular architectures. In the solvated compounds Mg(NCS)₂(H₂O)₄₋ₓ(THF)ₓ, the isolated Mg(NCS)₂(H₂O)₄₋ₓ(THF)ₓ units assemble into layered motifs. rsc.orgrsc.org These layers are often held together by weaker forces like van der Waals interactions or hydrogen bonding, particularly in the hydrated forms.

A transformation from layered to chain structures can be induced by thermal treatment. As mentioned previously, the heating of Mg(SCN)₂·4THF leads to the loss of two THF molecules and the formation of Mg(SCN)₂·2THF. rsc.org In this product, the coordination environment of magnesium changes as thiocyanate sulfur atoms become involved in bonding. This results in the formation of one-dimensional, electroneutral ∞[Mg(NCS)₂/₂(SCN)₂/₂(THF)₂] chains, where the thiocyanate ligands act as bridges between adjacent magnesium centers. rsc.orgrsc.org

Crystal Engineering and Supramolecular Structures in this compound Systems

The crystal engineering of this compound systems is fundamentally influenced by the strong tendency of the magnesium ion (Mg²⁺) to coordinate with solvent molecules, a consequence of the unfavorable bonding between Mg²⁺ and the sulfur atom of the thiocyanate (SCN⁻) anion. rsc.org This results in this compound existing exclusively as coordination compounds, rather than in an anhydrous form. rsc.orgresearchgate.net

Hydrogen Bonding Networks in Hydrated this compound

In hydrated this compound, specifically this compound tetrahydrate (Mg(SCN)₂·4H₂O), hydrogen bonding is the dominant force directing the supramolecular architecture. The crystal structure is built from discrete Mg(NCS)₂(H₂O)₄ octahedra. rsc.org Within these units, the magnesium ion is coordinated to the nitrogen atoms of two thiocyanate anions and the oxygen atoms of four water molecules.

These isolated complexes are organized into layers through an extensive network of hydrogen bonds involving the coordinated water molecules. researchgate.net The hydrogen atoms of the water ligands act as donors, forming hydrogen bonds with the sulfur atoms of thiocyanate anions in adjacent complexes. This creates a robust, interconnected network that stabilizes the crystal structure. The thiocyanate ion acts as a hydrogen-bond acceptor, a role that is crucial for linking the primary coordination units into the final solid-state structure. core.ac.uk This intricate network of hydrogen bonds is directly responsible for the layered motifs observed in the crystal packing of the tetrahydrate. rsc.org

Solvent-Dependent Structural Variations in this compound Adducts

The structure of this compound adducts is highly dependent on the coordinating solvent, as demonstrated by the distinct phases formed with tetrahydrofuran (THF). rsc.org By recrystallizing Mg(SCN)₂·4H₂O in THF, a series of compounds, Mg(SCN)₂·(4-x)H₂O·xTHF (with x = 2 and 4), can be synthesized. researchgate.netrsc.org

In the fully substituted Mg(SCN)₂·4THF, the structure consists of isolated Mg(NCS)₂(THF)₄ units, analogous to the hydrated form, which arrange into layered motifs. rsc.org However, upon heating, a significant structural transformation occurs. The release of two THF molecules leads to the formation of this compound di-tetrahydrofuran (Mg(SCN)₂·2THF). rsc.orgresearchgate.net This phase exhibits a profoundly different structure. Instead of isolated units, it features one-dimensional polymeric chains with the formula ∞[Mg(NCS)₂/₂(SCN)₂/₂(THF)₂]. rsc.orgresearchgate.netrsc.org In a key structural shift, the thiocyanate anions act as bridging ligands, with their sulfur atoms filling the coordination sphere of the magnesium ions. rsc.orgresearchgate.net This results in the first known this compound compound with direct Mg–S bonds, creating continuous chains that run through the crystal. rsc.org This solvent-driven variation from isolated, hydrogen-bonded units to coordinated polymeric chains underscores the critical role of the solvent in dictating the final crystal architecture. rsc.org

Anisotropic Thermal Expansion Properties of this compound Phases

The various phases of this compound display remarkable anisotropic thermal expansion, meaning the material expands and contracts at different rates along different crystallographic axes upon heating. rsc.org This behavior is a direct consequence of the anisotropic nature of their crystal structures, particularly the layered motifs and one-dimensional chains. rsc.orgresearchgate.net

Both Mg(SCN)₂·4H₂O and Mg(SCN)₂·2THF exhibit the unusual property of having both positive and negative thermal expansion coefficients. rsc.orgresearchgate.netrsc.org In Mg(SCN)₂·2THF, this is particularly pronounced. The structure shows a negative thermal expansion of -16(1) × 10⁻⁶ K⁻¹ along the direction of the ∞[Mg(NCS)₂/₂(SCN)₂/₂(THF)₂] chains (principal X₁ axis), meaning it contracts along this axis when heated. rsc.org Conversely, it exhibits a very strong positive thermal expansion of 219(3) × 10⁻⁶ K⁻¹ perpendicular to these chains (principal X₃ axis). rsc.org

The thermal behavior of the THF adducts also includes phase transitions. Mg(SCN)₂·4THF exists in two forms, a room-temperature α-form and a high-temperature β-form, with the transition involving disordering of the THF molecules and a change in how the layers are stacked. rsc.orgresearchgate.net The volumetric thermal expansion coefficients for these phases are significant and highlight the dynamic nature of these structures upon heating. rsc.org

| Compound | Principal Axis | Thermal Expansion Coefficient (α) × 10⁻⁶ K⁻¹ | Volumetric Expansion Coefficient (αᵥ) × 10⁻⁶ K⁻¹ |

|---|---|---|---|

| Mg(SCN)₂·2THF | X₁ (along chains) | -16(1) | 240(1) |

| X₂ | - | ||

| X₃ (perpendicular to chains) | 219(3) | ||

| α-Mg(SCN)₂·4THF | - | 268(2) | |

| β-Mg(SCN)₂·4THF | - | 217(3) | |

| Mg(SCN)₂·4H₂O | Exhibits both positive and negative thermal expansion. rsc.org |

Spectroscopic Characterization and Vibrational Analysis of Magnesium Thiocyanate

The spectroscopic analysis of magnesium thiocyanate (B1210189), Mg(SCN)₂, provides critical insights into its molecular structure, bonding, and behavior in various environments. Techniques such as infrared, Raman, and UV-Vis spectroscopy are instrumental in characterizing this compound.

Coordination Chemistry of Magnesium Thiocyanate

Ligand Exchange Dynamics in Aqueous and Non-Aqueous Media

The environment surrounding the magnesium cation (the coordination sphere) is dynamic, with ligands constantly exchanging with molecules from the bulk solvent. The kinetics and mechanisms of these exchanges are fundamental to understanding the behavior of magnesium thiocyanate (B1210189) in solution.

Studies using advanced spectroscopic techniques have provided insight into the rapid dynamics of anion exchange in the first solvation shell of the Mg²⁺ cation. nih.gov While the residence time for water molecules in magnesium's primary coordination sphere is known to be on the order of microseconds, anion exchange can occur on a much faster timescale. nih.govfigshare.com

In a concentrated aqueous solution containing magnesium perchlorate (B79767) and sodium thiocyanate, time-resolved multidimensional vibrational spectroscopy (2DIR) was used to study the equilibrium dynamics. nih.gov The research identified that the exchange between perchlorate and thiocyanate anions in the first solvation shell of Mg²⁺ is a key dynamic process. nih.govfigshare.com This represents the first experimental observation of such rapid anion exchange in the coordination sphere of a Mg²⁺ cation. nih.gov

In solution, the electrostatic attraction between the Mg²⁺ cation and the SCN⁻ anion can lead to the formation of distinct entities known as ion pairs. When the ions are in direct contact, they form a "contact ion pair" (CIP). The formation and dissociation of these pairs are crucial equilibrium processes. lbl.govresearchgate.net

The sensitivity of the thiocyanate's C≡N stretching frequency allows for the spectroscopic distinction between a "free" solvated SCN⁻ anion and one that is part of a MgNCS⁺ contact ion pair. nih.gov Using 2DIR spectroscopy, researchers have been able to resolve the interconversion between these states and directly measure the kinetics of their dissociation. nih.govfigshare.com The dissociation of the MgNCS⁺ contact ion pair was found to be a remarkably fast process. nih.gov

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Dissociation Time Constant | 52 ± 10 ps | 2D Infrared (2DIR) Spectroscopy | nih.govfigshare.com |

Solvation Shell Structures and Ion Association Phenomena

The structure of the solvent molecules surrounding an ion is known as its solvation shell. wikipedia.org For magnesium, a divalent cation, this shell is highly organized. In aqueous solutions, the Mg²⁺ ion is typically surrounded by six water molecules in a well-defined octahedral geometry, forming the stable hexaaquamagnesium(II) complex, [Mg(H₂O)₆]²⁺. osu.edu

Formation of Magnesium Thiocyanate Complexes with Organic Solvents and Ligands

This compound readily forms solid, crystalline complexes with various organic molecules that can act as ligands, displacing water from its coordination sphere. rsc.orgscispace.com A notable example is the interaction with tetrahydrofuran (B95107) (THF). By recrystallizing this compound tetrahydrate (Mg(SCN)₂·4H₂O) in THF, a series of previously unknown solvates can be synthesized, including Mg(SCN)₂·2H₂O·2THF and Mg(SCN)₂·4THF. rsc.org

In the crystal structures of these THF-containing complexes, the magnesium center is part of isolated Mg(NCS)₂(H₂O)₄₋ₓ(THF)ₓ units. rsc.org Upon heating, these complexes undergo transformations. For instance, Mg(SCN)₂·4THF can release two THF molecules to form Mg(SCN)₂·2THF. rsc.org In this latter structure, the coordination environment of the magnesium changes significantly. Sulfur atoms from the thiocyanate ligands of adjacent units fill the vacancies in the coordination sphere, leading to the formation of one-dimensional polymer chains, described as ∞[Mg(NCS)₂/₂(SCN)₂/₂(THF)₂]. rsc.orgscispace.com This demonstrates the ability of the thiocyanate ion to act as a bridging ligand between magnesium centers when fewer solvent molecules are present. rsc.org

| Compound | Coordination Environment of Mg²⁺ | Structural Motif | Reference |

|---|---|---|---|

| Mg(SCN)₂·4THF | Octahedral, coordinated to 2 N-atoms (from SCN⁻) and 4 O-atoms (from THF) | Isolated [Mg(NCS)₂(THF)₄] units | rsc.org |

| Mg(SCN)₂·2THF | Octahedral, coordinated to 2 N-atoms, 2 S-atoms (from bridging SCN⁻), and 2 O-atoms (from THF) | 1D polymeric chains ∞[Mg(NCS)₂/₂(SCN)₂/₂(THF)₂] | rsc.org |

Comparative Coordination Chemistry of Magnesium with Other Metal Thiocyanates

The coordination chemistry of thiocyanate varies significantly depending on the metal cation, a concept well-explained by Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org The thiocyanate ion is an ambidentate ligand, meaning it can bind to a metal center through either its nitrogen atom or its sulfur atom. researchgate.net

Magnesium (Hard Cation): As a small, highly charged "hard" cation, Mg²⁺ preferentially binds to the "hard" nitrogen donor atom of the thiocyanate ligand. This results in the formation of isothiocyanate complexes, where the Mg-N-C linkage is typically close to linear. wikipedia.org The coordination usually results in discrete molecular complexes, such as the solvated [Mg(NCS)₂(L)₄] units (where L is a solvent molecule), rather than extended inorganic networks. rsc.org

Alkali Metals (e.g., K⁺, Na⁺): These are also hard cations, but their bonding with thiocyanate is more ionic. They form crystalline solids with structures analogous to simple salts like NaCl and CsCl, characterized by high coordination numbers and ionic lattices rather than discrete complexes. nih.gov

First-Row Transition Metals (e.g., Ni²⁺, Co²⁺, Fe²⁺): These cations are considered borderline to soft and also tend to form N-bonded isothiocyanate complexes. wikipedia.org However, their chemistry is dominated by the formation of extended, polymeric structures. For example, Ni(NCS)₂ adopts a layered structure where thiocyanate ions bridge between nickel centers, with each nickel atom being octahedrally coordinated by four nitrogen atoms and two sulfur atoms from six different thiocyanate ligands. nih.gov

Soft Metals (e.g., Pd²⁺, Pt²⁺, Hg²⁺): These "soft" cations prefer to bind to the larger, more polarizable "soft" sulfur atom of the thiocyanate ligand, forming thiocyanate (S-bonded) complexes. wikipedia.org The M-S-C bond angle in these complexes is typically bent, around 100°. nih.gov

This comparison highlights how the fundamental electronic properties of the metal cation dictate the bonding mode of the thiocyanate ligand and the resulting macroscopic structure of the compound, ranging from the discrete solvated complexes of magnesium to the ionic lattices of alkali metals and the polymeric frameworks of transition metals. rsc.orgnih.gov

| Metal Cation | HSAB Type | Preferred Bonding | Typical Structure Type | Reference |

|---|---|---|---|---|

| Mg²⁺ | Hard | N-bonded (Isothiocyanate) | Discrete solvated complexes | wikipedia.orgrsc.org |

| K⁺ | Hard | N-bonded (Ionic) | Ionic lattice (CsCl-type) | nih.gov |

| Ni²⁺ | Borderline | N-bonded (Isothiocyanate) | Layered polymeric network | wikipedia.orgnih.gov |

| Pd²⁺ | Soft | S-bonded (Thiocyanate) | Molecular complexes | wikipedia.org |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. gadaufos.com It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netmdpi.com

The thiocyanate (B1210189) anion (SCN⁻) is a classic example of an ambident nucleophile, meaning it has two distinct nucleophilic centers (sulfur and nitrogen) and can react at either site. nih.govresearchgate.net DFT studies have been instrumental in elucidating the electronic factors that govern its reactivity.

Quantum chemical investigations, such as those at the B3LYP/6-311++G(3df,3pd) level of theory, have been used to study the spatial and electronic structure of the thiocyanate anion. researchgate.netshd-pub.org.rs The thiocyanate ion is best described by a resonance hybrid of two main forms: ⁻S–C≡N and S=C=N⁻. shd-pub.org.rs The distribution of electron density reflects contributions from both structures. shd-pub.org.rs The triple bond character of the C≡N bond in SCN⁻ is significant, though less pronounced than in the cyanide anion (CN⁻). shd-pub.org.rs

The choice of reaction site (S or N) is often rationalized using the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atom is considered the "harder" nucleophilic center, while the sulfur atom is "softer". researchgate.net Consequently, hard electrophiles (like Mg²⁺) are expected to preferentially coordinate with the nitrogen atom, whereas softer electrophiles (like transition metals in lower oxidation states) may favor coordination with the sulfur atom. nih.gov DFT calculations of local hardness support this, indicating that for the SCN⁻ anion, the nitrogen center is harder than the sulfur center. shd-pub.org.rs

Table 1: Calculated Properties of the Thiocyanate Anion from DFT Studies This table summarizes key findings from theoretical studies on the electronic and bonding characteristics of the SCN⁻ anion.

| Property | Finding | Significance |

|---|---|---|

| Resonance Structures | Described as a hybrid of ⁻S–C≡N ↔ S=C=N⁻. shd-pub.org.rs | Explains the delocalized negative charge and dual reactivity. |

| Bonding Character | Significant C≡N triple bond character, stronger than in the OCN⁻ anion. shd-pub.org.rs | Influences vibrational frequencies and bond strength. |

| Local Hardness (HSAB) | Nitrogen atom is the harder nucleophilic center; Sulfur is softer. shd-pub.org.rs | Predicts coordination preference with different metal cations. |

| Frontier Orbitals | The highest occupied molecular orbital (HOMO) has significant density on both S and N atoms, allowing for reaction at either site. | Governs the kinetic reactivity of the anion. |

While specific DFT studies focusing exclusively on magnesium thiocyanate adducts are not abundant, the electronic structure can be reliably inferred from studies on other metal-thiocyanate complexes and the known properties of the Mg²⁺ ion. acs.org The Mg²⁺ ion is a small, highly charged cation, classifying it as a hard acid according to the HSAB principle. Therefore, it is expected to form a coordinate bond with the hard nitrogen end of the thiocyanate ligand, resulting in an isothiocyanate linkage (Mg–NCS).

DFT calculations on similar complexes show that lowering the spin state from high-spin to low-spin generally results in the shortening of all coordination bonds. acs.org For a closed-shell ion like Mg²⁺, the bonding is primarily electrostatic. The electronic structure of a hypothetical [Mg(NCS)]⁺ adduct would be characterized by a strong ionic interaction between the Mg²⁺ cation and the negatively charged thiocyanate anion. Natural Bond Orbital (NBO) analysis of hydrated magnesium clusters shows a significant positive charge on the magnesium atom, which would be maintained in a thiocyanate adduct. researchgate.net In the solid state, compounds of alkaline earth metals like calcium and strontium form complex 3D structures where the metal is coordinated by both nitrogen and sulfur atoms from bridging thiocyanate ligands. nih.gov It is plausible that this compound adopts a similar complex, framework structure.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique provides detailed insights into the dynamic behavior of systems, such as ion solvation and intermolecular interactions. nih.govwhiterose.ac.uk

MD simulations have been extensively used to study the solvation of the magnesium dication (Mg²⁺) in aqueous solutions, often with anions like chloride. osu.eduacs.orgnih.gov These studies provide a robust model for understanding how Mg²⁺ interacts with ligands like thiocyanate in a solvent environment.

A key finding from both MD simulations and experimental data is that the Mg²⁺ ion has a very stable and well-defined first solvation shell. osu.edursc.org It strongly coordinates six water molecules in a rigid octahedral geometry. osu.edu The residence time for a water molecule in this first shell is exceptionally long, estimated to be on the order of microseconds, indicating that ligand exchange is a slow process. osu.edu This suggests that in an aqueous solution of this compound, the Mg²⁺ ion would primarily exist as the hexaaquamagnesium(II) complex, [Mg(H₂O)₆]²⁺.

The interaction between the solvated magnesium ion and the thiocyanate anion can lead to different types of ion pairing. MD simulations distinguish between:

Contact Ion Pair (CIP): The anion directly displaces a solvent molecule in the first solvation shell.

Solvent-Shared Ion Pair (SSIP): The anion and cation are separated by a single layer of solvent molecules.

Solvent-Separated Ion Pair (SSIP): The anion and cation are separated by more than one layer of solvent molecules.

For magnesium chloride, simulations and spectroscopic studies suggest that contact ion pairing is not energetically favorable, and the ions prefer to remain separated by their solvation shells. acs.orgnih.gov Given the strong hydration of Mg²⁺, a similar behavior would be expected with the thiocyanate anion.

Table 2: Solvation Characteristics of the Mg²⁺ Ion from MD Simulations This table outlines the typical behavior of magnesium ions in solution as revealed by molecular dynamics simulations.

| Characteristic | Description | Reference |

|---|---|---|

| Coordination Number | Typically six-coordinate, forming a stable [Mg(Solvent)₆]²⁺ complex. | osu.edu |

| Geometry | The first solvation shell is arranged in a distinct octahedral geometry. | osu.edu |

| Solvation Shell Stability | The first solvation shell is very rigid with a long solvent residence time (microseconds). | osu.edu |

| Ion Pairing | Tends to form solvent-separated or solvent-shared ion pairs rather than contact ion pairs. | acs.orgnih.gov |

The interactions within a this compound system are dominated by strong electrostatic forces. MD simulations, through the use of force fields, model these interactions to predict the structure and dynamics of the system. nih.gov

Intramolecular Interactions: The thiocyanate anion itself is a rigid, linear molecule. nih.gov The intramolecular forces, i.e., the covalent bonds between S, C, and N, are much stronger than the intermolecular forces. DFT calculations show these bonds are best described by a resonance structure with a C≡N triple bond and a C–S single bond. nih.gov Deviations from linearity and variations in bond length are typically small. nih.gov

MD simulations of magnesium-containing systems highlight the importance of accurately modeling these electrostatic interactions to correctly predict the system's behavior, particularly the preference for solvent-separated ion pairs over direct contact pairs. nih.govnih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

QTAIM and NBO are two powerful methods for analyzing the results of quantum chemical calculations to provide deeper insights into chemical bonding and electron distribution. wikipedia.orgwikipedia.org

The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, defines chemical bonding and atomic properties based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.orguni-rostock.de Key features of the topology include critical points where the gradient of the electron density is zero. wiley-vch.de The presence of a bond path and a bond critical point (BCP) between two atoms is a universal indicator of a chemical bond. wiley-vch.de

Natural Bond Orbital (NBO) analysis provides a description of the molecule in terms of localized, Lewis-like bonding orbitals (bonds, lone pairs). wikipedia.orgwisc.edu It calculates natural atomic charges and analyzes donor-acceptor (delocalization) interactions between filled and empty orbitals. researchgate.net

For the thiocyanate anion, both methods have been applied to analyze its electronic structure and ambident nature. researchgate.netshd-pub.org.rs

NBO Analysis: NBO calculations confirm the resonance picture of SCN⁻. shd-pub.org.rs The analysis reveals a lone pair orbital on the nitrogen atom with an occupancy close to 2, which is sp-hybridized. shd-pub.org.rs The distribution of NBO charges shows a significant negative charge on both the sulfur and nitrogen atoms, consistent with its ability to act as a nucleophile at either end.

QTAIM Analysis: QTAIM analysis investigates the topological properties of the electron density. researchgate.net The characteristics of the bond critical points for the C–S and C–N bonds provide information about the nature and strength of these bonds. muni.cz The analysis of the Laplacian of the electron density can distinguish between shared (covalent) and closed-shell (ionic) interactions. muni.cz In the SCN⁻ anion, the C–N and C–S bonds are shown to be covalent. researchgate.net

Table 3: Summary of QTAIM and NBO Findings for the Thiocyanate Anion This table presents key parameters derived from QTAIM and NBO analyses that help characterize the bonding and reactivity of SCN⁻.

| Analysis Method | Parameter/Finding | Interpretation |

|---|---|---|

| NBO | Natural Atomic Charges | Significant negative charge is localized on both N and S atoms, confirming two nucleophilic sites. shd-pub.org.rs |

| Hybridization | The nitrogen lone pair orbital is sp-hybridized. shd-pub.org.rs | |

| QTAIM | Bond Critical Points (BCPs) | BCPs are found along the C-S and C-N axes, indicating covalent bond paths. researchgate.netmuni.cz |

| Laplacian of Electron Density (∇²ρ) | The value at the BCPs is characteristic of shared (covalent) interactions. researchgate.netmuni.cz |

Prediction of Spectroscopic Signatures and Molecular Properties

Theoretical and computational chemistry offers a powerful lens through which to investigate the properties of compounds that are challenging to isolate or characterize experimentally, such as anhydrous this compound. While extensive dedicated computational studies on this specific compound are not widely available in existing literature, its spectroscopic and molecular properties can be reliably predicted using well-established quantum mechanical methods like Density Functional Theory (DFT). These predictions are based on the known properties of the magnesium cation (Mg²⁺) and the thiocyanate anion (NCS⁻), as well as computational data from analogous chemical systems.

Predicted Vibrational Spectra (Infrared and Raman)

The vibrational spectrum of this compound is dominated by the internal modes of the thiocyanate anion. The frequencies of these modes are sensitive to the chemical environment, particularly whether the anion is free or coordinated to a metal cation, and the nature of that coordination. The thiocyanate ligand is ambidentate, meaning it can coordinate to a metal through either the nitrogen (isothiocyanate, M-NCS) or the sulfur (thiocyanate, M-SCN). Given that Mg²⁺ is a hard cation according to Hard and Soft Acids and Bases (HSAB) theory, it is predicted to strongly favor coordination with the hard nitrogen donor atom, forming an isothiocyanate linkage (Mg-NCS).

Computational models, typically employing DFT, can calculate the harmonic vibrational frequencies by determining the second derivatives of the energy with respect to atomic displacements. uit.nochemrxiv.org The key vibrational modes of the thiocyanate ligand and their predicted shifts upon coordination to magnesium are detailed below.

The primary vibrational modes of interest for the NCS⁻ group are:

ν(CN): The C≡N stretching vibration.

ν(CS): The C–S stretching vibration.

δ(NCS): The doubly degenerate N=C=S bending vibration.

In a free thiocyanate ion, the C≡N stretch appears around 2050 cm⁻¹. Theoretical calculations and experimental data for other isothiocyanate complexes show that when the nitrogen atom coordinates to a metal cation, this frequency increases. actachemscand.org This blue shift is attributed to the kinematic coupling and the electronic effect of the metal-nitrogen bond, which strengthens the C≡N triple bond. For Mg(NCS)₂, a significant shift to higher wavenumbers is predicted for the ν(CN) mode.

Conversely, the ν(CS) stretching mode, which occurs around 750 cm⁻¹ in the free ion, is expected to be less affected or shift to a slightly higher frequency in an N-bonded complex. The δ(NCS) bending mode, found near 470 cm⁻¹ for the free ion, is also expected to shift upon coordination. actachemscand.org

The table below summarizes the predicted vibrational frequencies for magnesium isothiocyanate based on theoretical principles and comparison with related compounds.

| Vibrational Mode | Typical Frequency (Free NCS⁻ ion) | Predicted Frequency (Mg(NCS)₂) | Predicted Shift and Rationale |

|---|---|---|---|

| ν(CN) Stretch | ~2050 cm⁻¹ | > 2080 cm⁻¹ | Blue shift (increase) due to Mg-NCS coordination strengthening the C≡N bond. |

| ν(CS) Stretch | ~750 cm⁻¹ | ~780-820 cm⁻¹ | Slight blue shift (increase) characteristic of N-bonded complexes. |

| δ(NCS) Bend | ~470 cm⁻¹ | ~470-490 cm⁻¹ | Minor shift upon coordination. |

Predicted Molecular Geometry and Properties

Computational methods are essential for predicting the stable geometric structure of this compound. First-principles calculations can be used to evaluate the total energies of various possible crystal structures to identify the most thermodynamically stable polymorph. researchgate.net For an ionic compound like Mg(SCN)₂, where Mg exists as a dipositive cation and SCN as a linear anion, an extended ionic lattice is the expected solid-state structure. Computational studies on analogous alkaline earth metal compounds, such as the cyanides, have explored various high-symmetry crystal structures (e.g., those with P4̅3m, R3m, and C2/m space groups) to determine the ground state configuration. researchgate.net A similar approach for Mg(SCN)₂ would likely predict a structure where each Mg²⁺ ion is octahedrally coordinated by the nitrogen atoms of six different thiocyanate ligands, maximizing electrostatic interactions.

Other molecular properties that can be reliably predicted through computational modeling include bond lengths, bond angles, and electronic properties.

The table below outlines key molecular properties that would be targets for computational prediction.

| Property | Computational Method | Predicted Characteristics for Mg(NCS)₂ |

|---|---|---|

| Crystal Structure | DFT Energy Minimization of Polymorphs | An ionic lattice, likely with octahedral coordination of Mg²⁺ by six nitrogen atoms. |

| Mg-N Bond Length | Geometry Optimization (DFT) | Predicted to be in the range of 2.10 - 2.20 Å, typical for Mg-N bonds in coordination compounds. |

| N-C-S Bond Angle | Geometry Optimization (DFT) | Expected to be nearly linear (~180°), with slight deviations due to crystal packing forces. |

| Electronic Band Gap | DFT | A large band gap is predicted, consistent with its character as a salt of a main-group metal, indicating it would be an electrical insulator. |

Applications of Magnesium Thiocyanate in Materials Science and Industrial Processes Research Focus

Utilization in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The thiocyanate (B1210189) ligand (SCN⁻) is a versatile building block in coordination chemistry due to its ability to bridge metal centers in various modes. This capability is fundamental to the construction of coordination polymers and Metal-Organic Frameworks (MOFs), which are materials with extended network structures and tunable properties.

The design of thiocyanate-bridged coordination polymers involves the careful selection of metal centers, ligands, and reaction conditions to control the final structure and properties of the material. google.com The thiocyanate anion can coordinate to metal ions through the sulfur atom (thiocyanato), the nitrogen atom (isothiocyanato), or bridge two or more metal centers (μ-thiocyanato), leading to a wide variety of structural topologies. nih.gov The characterization of these polymers relies on techniques such as single-crystal X-ray diffraction to determine the precise three-dimensional structure. google.comnih.gov Spectroscopic methods are also employed to understand the coordination environment of the metal ions. google.com

In the context of magnesium thiocyanate, research has led to the synthesis and characterization of novel coordination compounds. For instance, the compound Mg(SCN)₂·2THF is the first known Mg²⁺ thiocyanate structure to feature Mg–S bonds, where thiocyanate-related sulfur atoms complete the coordination sphere of the magnesium ion. tandfonline.com This results in the formation of one-dimensional, electroneutral chains with the formula ∞[Mg(NCS)₂/₂(SCN)₂/₂(THF)₂]. tandfonline.com The magnesium ion in this structure exhibits a preference for an octahedral coordination environment. tandfonline.com

This compound serves as a valuable building block for creating extended, multidimensional networks. google.comtandfonline.com Its ability to form coordination compounds is a key reason for its utility in this area. tandfonline.com The fundamental reason for the extensive solvent coordination chemistry of this compound is the typically unfavorable bonding between the "hard" Mg²⁺ cation and the "soft" sulfur atom of the thiocyanate ligand. tandfonline.com However, as seen in Mg(SCN)₂·2THF, conditions can be found to promote Mg-S bonding, leading to the formation of extended chains. This compound exhibits negative thermal expansion along the polymer chains and strong positive thermal expansion perpendicular to them, a property of interest in materials science. tandfonline.com The coordination chemistry of Mg(SCN)₂ is considered rich with potential, suggesting that ligands other than water and THF could be used to create new extended networks with unique properties. tandfonline.com

Advanced Optical Materials Development

The incorporation of magnesium ions into crystalline materials has been a significant area of research for developing advanced optical materials, particularly for nonlinear optics (NLO). NLO materials are crucial for applications such as frequency conversion and optical switching.

Magnesium has been successfully used as a dopant to grow a variety of single crystals with enhanced nonlinear optical properties. The slow evaporation technique is a common method for growing these crystals at room temperature. mdpi.commdpi.com Examples of host crystals include L-alanine cadmium chloride (LACC), potassium dihydrogen phosphate (KDP), and lithium niobate (LiNbO₃). mdpi.commdpi.comnih.gov

In one study, pure and magnesium chloride (MgCl₂) doped L-alanine cadmium chloride single crystals were synthesized using the slow evaporation solution growth technique. mdpi.com Similarly, single crystals of KDP doped with magnesium chloride have also been grown. mdpi.com Research into lithium niobate has shown that doping with magnesium oxide (MgO) can significantly alter its properties. nih.govrsc.org For instance, when two synchronized laser beams illuminate the inner surface of a bulk lithium niobate crystal doped with 5 mol% MgO under total reflection conditions, a third-order nonlinear phenomenon known as semi-degenerate four-wave mixing is generated. rsc.org

Magnesium doping has a profound influence on the optical properties of various materials. The introduction of Mg²⁺ ions into a crystal lattice can alter its electronic structure, which in turn affects properties like optical transparency, band gap, and refractive index. mdpi.comnih.gov

For example, doping tin oxide (SnO) thin films with magnesium has been shown to increase optical transmission from 57% to 95% and widen the optical band gap from 2.5 eV to 2.82 eV. mdpi.com In magnesium-doped near-stoichiometric lithium tantalate (SLT) crystals, a red shift in the absorption edge was observed as the MgO doping concentration increased. nih.gov In studies of Mg-doped lithium niobate crystals with concentrations above the photorefractive threshold, a positive change in the refractive index was observed, in contrast to the negative change seen in undoped or below-threshold doped crystals. nih.gov Furthermore, the damage resistance of these Mg-doped samples was found to be higher and increased with the amount of built-in Mg concentration. nih.gov

The table below summarizes the observed effects of magnesium doping on the optical properties of various materials as reported in the literature.

| Host Material | Dopant | Effect on Optical Properties |

| Tin Oxide (SnO) | Mg | Increased optical transmission (57% to 95%); Increased band gap (2.5 to 2.82 eV) mdpi.com |

| Iron(III) Oxide (Fe₂O₃) | Mg | Decreased direct energy gap (2.24 eV to 2.10 eV) researchgate.net |

| Nickel Oxide (NiOₓ) | Mg | Improved transmittance modulation nih.gov |

| Lithium Tantalate (LiTaO₃) | MgO | Red shift in the absorption edge nih.gov |

| Lithium Niobate (LiNbO₃) | Mg | Positive change in refractive index (above threshold); Increased damage resistance nih.gov |

| L-alanine cadmium chloride (LACC) | MgCl₂ | Increased second harmonic generation (SHG) efficiency (up to 2x that of KDP) mdpi.com |

Research on Modifiers for Polymer and Biopolymer Systems

While direct research into this compound as a singular additive for modifying polymers and biopolymers is not extensively documented in the provided sources, significant research exists on the roles of its constituent components—magnesium compounds and thiocyanate salts—in polymer science.

Inorganic thiocyanates, such as those of calcium, strontium, magnesium, potassium, and sodium, are known to form concentrated aqueous solutions that act as hydrotropic solvents. google.com These solutions can dissolve substances that are only slightly soluble in pure water. google.com This property has been exploited in polymerization processes. For instance, polymerization of monomers like methyl methacrylate can be carried out in concentrated aqueous solutions of calcium thiocyanate to produce high molecular weight polymers. google.com Thiocyanate solutions are also used in the processing of biopolymers like cellulose; calcium thiocyanate solutions can dissolve cellulose, although this process can also lead to hydrolysis, which reduces the degree of polymerization. mdpi.comnih.gov

Separately, magnesium-containing compounds are widely researched as modifiers for various polymer and biopolymer systems to impart specific properties. In biomedical applications, magnesium and its alloys are often coated with biopolymers like chitosan to control degradation rates and improve biocompatibility. mdpi.commdpi.com Chitosan-based scaffolds for tissue engineering have been fabricated incorporating magnesium gluconate to create bioactive materials with uniform porosity and suitable mechanical strength. nih.govresearchgate.net In industrial applications, magnesium compounds are used as additives to enhance polymer performance. For example, magnesium oxide has been used as an additive in polymeric sulfur cathodes for lithium-sulfur batteries to improve cycle life. chemrxiv.org Additionally, magnesium hydroxide, modified with polycarbosilane and divinyl benzene, has been shown to enhance the flame retardancy of ethylene-vinyl acetate copolymers. mdpi.com

This compound as a Plasticizer in Zein Films

This compound has been investigated as a plasticizer for zein films, a biodegradable protein derived from corn. Plasticizers are additives used to increase the flexibility and durability of materials. In the context of zein films, which are inherently brittle, plasticizers are crucial for improving their mechanical properties for applications in packaging and coatings.

Research has shown that this compound, along with other thiocyanate salts, can effectively lower the glass transition temperature (Tg) of zein. A lower Tg is indicative of increased polymer chain mobility and, consequently, a more flexible material. The interaction between the thiocyanate salts and the zein protein affects the solution's rheology and intrinsic viscosity, confirming an interaction between the salt and the protein.

When used in conjunction with tri(ethylene glycol) (TEG), a known plasticizer for zein, this compound was found to enhance the film's elongation and reduce its tensile strength. This synergistic effect suggests that the combination of these two plasticizers can be tailored to achieve desired mechanical properties. However, an interesting finding was that when thiocyanate salts were used as the sole additive, they did not lead to an increase in elongation or a decrease in tensile strength, which is atypical for traditional plasticizers. The effectiveness of these salts as plasticizers is also influenced by the relative humidity of the storage environment.

The following table summarizes the effect of different plasticizers on the glass transition temperature of zein films.

| Plasticizer | Concentration (mol/kg of zein) | Glass Transition Temperature (°C) |

| None | 0 | 165 |

| Tri(ethylene glycol) (TEG) | 1.0 | 100 |

| This compound | 1.0 | 95 |

| Ammonium Thiocyanate | 1.0 | 90 |

| Guanidine Thiocyanate | 1.0 | 85 |

Impact on Rheological and Thermal Properties of Polymer Composites

The incorporation of magnesium salts into polymer composites can significantly alter their rheological and thermal properties. While specific research on this compound in a wide range of polymer composites is limited, studies on similar magnesium salts, such as magnesium chloride and magnesium hydroxide in polyacrylamide solutions, provide insights into the potential effects.

In aqueous solutions of polyacrylamide, the addition of magnesium salts has been shown to influence the viscoelastic behavior, which is highly dependent on the salt concentration. Generally, these composite polymer systems exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases. The viscous behavior is typically dominant in these systems.

The thermal properties of polymer composites can also be modified by the inclusion of magnesium compounds. For instance, in polylactide (PLA) composites, the addition of magnesium powder has been observed to have an effect on the thermal stability of the material. While direct data on this compound's impact on the thermal properties of various polymer composites is not extensively documented, its role as a plasticizer in zein films by lowering the glass transition temperature suggests it can modify the thermal behavior of the host polymer.

Electrochemical and Metallurgical Research Applications

Studies on Silver Cementation from Thiocyanate Solutions by Magnesium

A significant application of magnesium in conjunction with thiocyanate is in the hydrometallurgical process of silver recovery. Research has demonstrated the effectiveness of using a rotating magnesium disc for the cementation of silver from thiocyanate solutions. elsevierpure.com Cementation is a process where a more electropositive metal is used to precipitate a more electronegative metal from a solution.

The study of silver cementation on a magnesium disc from a thiocyanate solution revealed a high rate of reaction without an induction period. elsevierpure.com This process achieved a metal recovery of over 99%, yielding high-purity silver powders (≥99.9% by mass). elsevierpure.com The consumption of magnesium was reported to be in the range of 0.15 to 0.2 grams for every gram of silver obtained. elsevierpure.com

Scanning electron microscopy (SEM) analysis of the process showed the formation of dispersed, porous silver deposits. The structure of these deposits was found to be dependent on the initial concentration of silver ions in the thiocyanate solution. elsevierpure.com The electrochemical reaction for this process can be represented as:

2Ag(SCN)₂⁻ + Mg → 2Ag + Mg²⁺ + 4SCN⁻

The following table summarizes the key findings of the silver cementation study.

| Parameter | Value |

| Metal Recovery | >99% |

| Purity of Silver Powder | ≥99.9 mass-% |

| Magnesium Consumption | 0.15–0.2 g Mg / 1 g Ag |

| Process Characteristic | High rate, no induction period |

Investigation of Thiocyanate Interference with Ion-Selective Electrodes for Magnesium Analysis

In the field of analytical chemistry, particularly in clinical settings, ion-selective electrodes (ISEs) are commonly used for the rapid determination of ion concentrations in biological fluids. However, the accuracy of these measurements can be affected by the presence of interfering ions. It has been well-documented that thiocyanate ions (SCN⁻) interfere with the determination of ionized magnesium (iMg²⁺) when using certain ion-selective electrodes. nih.govresearchgate.net

This interference is typically negative, meaning that the presence of thiocyanate leads to a falsely low reading of the ionized magnesium concentration. nih.gov The magnitude of this interference is progressive with increasing thiocyanate concentration. nih.gov This is a significant issue, for example, in smokers, who tend to have higher levels of thiocyanate in their serum.

Manufacturers of ISEs have made modifications to the electrodes to reduce this thiocyanate interference. While these modifications have shown improvement, some studies suggest that the interference has been minimized rather than completely eliminated. nih.gov The exact mechanism of this interference is not fully understood but is thought to be related to an effect on the selectivity of the ionophore within the electrode membrane. nih.gov

Catalytic Research and Reaction Mechanisms

Role in Catalytic Oxidation Processes of Thiocyanates

The catalytic oxidation of thiocyanate is an important process for the treatment of industrial wastewater containing this ion. While various catalysts, such as nickel and cobalt oxides, have been studied for the oxidation of thiocyanate, the specific role of this compound as a catalyst in these processes is not extensively documented.

However, the thiocyanate ion itself is known to participate in and influence certain catalytic reactions. For instance, in prebiotic chemistry simulations, thiocyanate has been shown to facilitate the oxidation of Fe²⁺ to Fe³⁺ and to have a catalytic effect on the hydrolysis of Fe³⁺, promoting the formation of minerals like goethite and ferrihydrite.

In biological systems, thiocyanate is a key substrate for peroxidase enzymes. These enzymes catalyze the oxidation of thiocyanate by hydrogen peroxide to produce hypothiocyanite (OSCN⁻), a potent antimicrobial agent. In this context, thiocyanate acts as a co-substrate, modulating the catalytic activity of these enzymes.

While there is no direct evidence of this compound acting as a primary catalyst for the oxidation of thiocyanates, the magnesium cation could potentially play a role in modulating the catalytic activity or the reaction environment. For example, magnesium ions are known to act as structural promoters in some catalyst systems, improving the dispersion of the active metal oxides. Further research is needed to elucidate any specific catalytic role of this compound in oxidation processes.

Geochemical and Prebiotic Chemistry Research

In the field of prebiotic chemistry, the conditions of early Earth are simulated to understand the formation of minerals that may have played a role in the origin of life. Research has been conducted on the synthesis of magnetite (Fe₃O₄) in the presence of thiocyanate ions, often in artificial seawater containing high concentrations of magnesium ions (Mg²⁺), reflecting the likely composition of primordial oceans rsc.orgscience.govroyalsocietypublishing.org. These studies, while often using potassium thiocyanate (KSCN) as the source of the thiocyanate anion, provide valuable insights into the influence of both thiocyanate and a magnesium-rich environment on mineral formation.

Research findings indicate that thiocyanate ions have a significant impact on the types of iron oxide minerals formed. In experiments simulating prebiotic conditions, the presence of thiocyanate was found to induce the formation of goethite (α-FeOOH) and ferrihydrite, alongside magnetite googleapis.comgoogle.comscispace.comscience.govscience.gov. This is in contrast to similar experiments without thiocyanate or with cyanide, where magnetite formation is more favored googleapis.comgoogle.comscispace.comscience.gov. The thiocyanate ion appears to facilitate the oxidation of Fe²⁺ to Fe³⁺, leading to the precipitation of these Fe³⁺-rich mineral phases nih.gov.

The interaction is described as an Fe(II)-S interaction, which directs the reaction pathway towards the formation of goethite royalsocietypublishing.org. Transmission electron microscopy (TEM) of the synthesized minerals clearly shows the presence of rod-shaped goethite particles in samples prepared with thiocyanate, which are absent in the control samples google.com. This suggests that thiocyanate can alter the crystallinity and the final mineralogical composition of the precipitate royalsocietypublishing.org.

The implications of these findings for prebiotic chemistry are significant. The partial conversion of magnetite to goethite and ferrihydrite in the presence of thiocyanate may indicate the existence of multiple geochemical microenvironments on early Earth. These different mineral surfaces could have offered varied catalytic activities for the adsorption and polymerization of biomolecules, thereby influencing the course of chemical evolution nih.gov. The research underscores the importance of considering the specific ionic composition of early oceans in prebiotic chemistry experiments, as it directly influences mineral formation rsc.orgscience.govroyalsocietypublishing.org.

The table below summarizes the observed effects of thiocyanate on the synthesis of iron oxide minerals under simulated prebiotic conditions.

| Reactant System | Key Observations | Resulting Mineral Phases | Reference |

| Fe²⁺ + OH⁻ + NO₃⁻ | Formation of typical octahedral magnetite particles. | Magnetite (Fe₃O₄) | google.com |

| Fe²⁺ + OH⁻ + NO₃⁻ + SCN⁻ | Formation of magnetite with additional small, rod-shaped particles. Thiocyanate induces the formation of Fe(III)-pure oxides. | Magnetite, Goethite (α-FeOOH), Ferrihydrite | googleapis.comgoogle.comscispace.comroyalsocietypublishing.orgscience.gov |

| Fe²⁺ + OH⁻ + NO₃⁻ + SCN⁻ in artificial seawater (high Mg²⁺) | Similar to the above, with seawater ions also influencing the formation of different mineral phases. | Magnetite, Goethite, Ferrihydrite | rsc.orgroyalsocietypublishing.org |

Future Directions and Emerging Research Areas

Development of Novel Magnesium Thiocyanate (B1210189) Materials with Tailored Properties

Future research is intensely focused on synthesizing new magnesium thiocyanate-based materials with precisely controlled properties for specific applications. A key area of exploration is the creation of novel coordination compounds and polymers.

Recent breakthroughs include the synthesis of previously unknown this compound solvates, such as Mg(SCN)₂·(4-x)H₂O·xTHF (where THF is tetrahydrofuran). rsc.org These compounds are notable for their remarkable and unusual thermal expansion properties. For instance, Mg(SCN)₂·4H₂O and Mg(SCN)₂·2THF exhibit both positive and negative thermal expansion coefficients, a property that is highly sought after in the design of materials with exceptional thermal stability for electronics and precision instruments. rsc.org The formation of one-dimensional chains in Mg(SCN)₂·2THF, where thiocyanate sulfur atoms coordinate with magnesium, opens avenues for designing materials with anisotropic characteristics. rsc.org

Another significant frontier is the development of advanced electrolytes for next-generation energy storage systems. Magnesium-ion batteries (MIBs) are a promising alternative to lithium-ion technology due to magnesium's high theoretical capacity and natural abundance. nih.govanl.gov However, their development has been hindered by the lack of suitable electrolytes. nih.govanl.gov Research into novel liquid and solid-state electrolytes incorporating this compound or its derivatives aims to overcome challenges like incompatibility with magnesium anodes and to improve ionic conductivity and electrochemical stability. nih.govresearchgate.net

The exploration of metal-thiocyanate coordination polymers, which can exhibit diverse structures and functionalities like luminescence and unique magnetic properties, represents a broad and promising area for future materials design. sfu.ca

| Research Area | Objective | Example Compound/System | Potential Applications |

|---|---|---|---|

| Coordination Compounds | Tailoring thermal expansion properties | Mg(SCN)₂·(4-x)H₂O·xTHF | Precision instruments, thermal shock resistant materials |

| Energy Storage | Developing stable, high-conductivity electrolytes | This compound in organic or solid-state solvents | High-density, safe rechargeable magnesium-ion batteries |

| Coordination Polymers | Creating materials with novel optical or magnetic properties | Mixed-metal or functionalized thiocyanate frameworks | Sensors, optical devices, data storage |

Advanced Characterization Techniques for In-Situ Studies

To unlock the full potential of this compound materials, a deeper understanding of their dynamic behavior under operational conditions is essential. Future research will increasingly rely on advanced characterization techniques for in-situ studies, allowing scientists to observe structural and chemical changes as they happen.

Temperature-dependent in-situ X-ray powder diffraction (XRPD) has already proven invaluable. rsc.org This technique has been used to monitor the complex phase transitions and thermal decomposition of this compound hydrates and solvates in real-time, revealing the formation of intermediate phases and polymorphic transformations. rsc.orgresearchgate.net For example, in-situ XRPD was used to observe the transition of α-Mg(SCN)₂·4THF to a new β-polymorph at 138 °C, a discovery crucial for understanding its thermal behavior. researchgate.net

Looking forward, the application of surface-sensitive techniques will be critical, particularly in the context of battery electrolytes. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) can provide detailed information about the chemical environment at the electrode-electrolyte interface. acs.org Understanding these surface interactions is key to designing more stable and efficient MIBs. acs.org Vibrational spectroscopy methods, including Infrared (IR) and Raman spectroscopy, will also continue to be vital for studying the coordination and ion-pairing behavior of the thiocyanate ion with magnesium in various solvent systems. researchgate.net

| Technique | Information Gained | Relevance to Mg(SCN)₂ Research |

|---|---|---|

| In-Situ X-ray Powder Diffraction (XRPD) | Real-time crystal structure changes, phase transitions, decomposition pathways | Understanding thermal stability and material formation |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states | Analyzing the electrode-electrolyte interface in batteries |

| Near-Edge X-ray Absorption Fine Structure (NEXAFS) | Coordination environment and electronic structure of surface atoms | Probing interactions in battery systems and catalysts |

| Infrared (IR) & Raman Spectroscopy | Vibrational modes, ion-pairing, and coordination information | Characterizing electrolyte solutions and coordination complexes |

Expansion of Computational Modeling to Complex this compound Systems

While experimental work lays the foundation, computational modeling is becoming an indispensable tool for accelerating materials discovery and providing insights that are difficult to obtain through experiments alone. The expansion of computational methods to complex this compound systems is a key future direction.

Although direct computational studies on this compound are still emerging, research on analogous systems provides a clear roadmap. Density Functional Theory (DFT) calculations are being used to investigate the electronic structure and magnetic properties of other transition metal thiocyanate complexes, and these methods can be readily applied to magnesium-based systems. rsc.org Such calculations can predict material properties, explain bonding characteristics, and guide the synthesis of novel compounds with desired electronic or optical features.

Furthermore, computational frameworks developed for other magnesium-based materials, such as alloys and hydroxides, can be adapted for this compound. nih.govresearchgate.net Finite element analysis and other modeling techniques used to simulate the corrosion and mechanical performance of magnesium alloys could be used to predict the long-term stability of this compound-based components or the mechanical properties of new coordination polymers. nih.gov Simulating the complex interfaces, such as those between a magnesium anode and a thiocyanate-containing electrolyte, is crucial for understanding ion transport and degradation mechanisms in batteries. mdpi.compurdue.edu

| Modeling Technique | Purpose | Application to Mg(SCN)₂ Systems |

|---|---|---|

| Density Functional Theory (DFT) | Calculate electronic structure, bonding energies, and spectroscopic properties | Predicting properties of new coordination polymers; understanding reaction mechanisms |

| Molecular Dynamics (MD) | Simulate the movement and interaction of atoms and molecules over time | Modeling ion diffusion in electrolytes; simulating structural changes during heating |

| Finite Element Method (FEM) | Predict mechanical and thermal behavior of bulk materials | Assessing the stability and performance of materials under stress or temperature gradients |

Interdisciplinary Research Integrating this compound Chemistry

The future of this compound research lies in its integration into diverse, interdisciplinary fields, where its unique properties can address specific scientific and technological challenges.

Materials Science and Engineering: As previously discussed, the development of functional materials, from coordination polymers with unique optical properties to compounds with tailored thermal expansion, is a primary driver of research. rsc.org

Energy Storage: The push for safer, more energy-dense batteries places this compound at the center of a major technological challenge. Its role as a potential electrolyte component connects inorganic chemistry with electrochemistry and materials engineering in the pursuit of next-generation MIBs. nih.govanl.govresearchgate.net

Geochemistry and Prebiotic Chemistry: The study of how simple molecules could have contributed to the origins of life is a profoundly interdisciplinary field. Research has explored the role of thiocyanate in the presence of magnesium and other ions under conditions mimicking early Earth. nih.govnih.govresearchgate.net These studies suggest that thiocyanate could have influenced the formation of iron oxide minerals like magnetite, which may have played a role in prebiotic chemical reactions. nih.govnih.gov This connects inorganic chemistry with geology and astrobiology.

Industrial and Agricultural Chemistry: While a more traditional application, the use of this compound continues to be relevant. Its properties, such as good thermal stability and high water solubility, make it useful in various industrial processes, including as a catalyst in organic synthesis and in the production of textiles. guidechem.com In agriculture, it can serve as a soil amendment to deliver essential magnesium to crops. guidechem.com

The convergence of these fields will undoubtedly spur new discoveries and applications for this compound, solidifying its importance as a compound with a rich and expanding scientific future.

常见问题

Q. What are the standard methods for synthesizing magnesium thiocyanate, and how can purity be validated?